molecular formula C27H21NO B8247873 N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine

Cat. No.: B8247873
M. Wt: 375.5 g/mol
InChI Key: VKZTWWDALLAJHR-UHFFFAOYSA-N
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Description

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine is a complex organic compound that features a unique structure combining fluorenyl and dibenzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenyl amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine is primarily related to its electronic properties. The compound can interact with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials in which the compound is incorporated, such as enhancing charge transport in OLEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine is unique due to its combination of fluorenyl and dibenzofuran moieties, which confer distinct electronic properties. This makes it particularly valuable in applications requiring efficient charge transport and stability under various conditions.

Properties

IUPAC Name

N-(9,9-dimethylfluoren-2-yl)dibenzofuran-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO/c1-27(2)22-11-5-3-8-18(22)19-15-14-17(16-23(19)27)28-24-12-7-10-21-20-9-4-6-13-25(20)29-26(21)24/h3-16,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZTWWDALLAJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC5=C4OC6=CC=CC=C56)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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